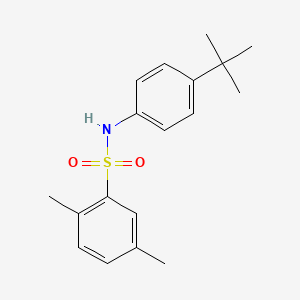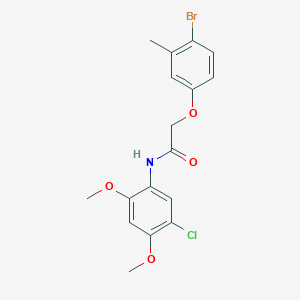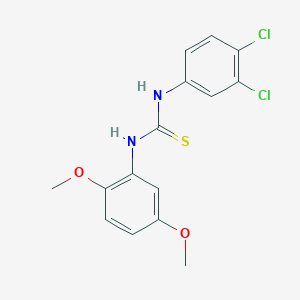![molecular formula C15H9BrCl2F3NO2 B3617403 2-(2-bromo-4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3617403.png)
2-(2-bromo-4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Descripción general
Descripción
2-(2-bromo-4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. This compound, also known as BCTA, has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of certain cancer cells and reduces the production of inflammatory mediators. In vivo studies have shown that this compound reduces inflammation in animal models of arthritis and inhibits the growth of tumors in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-bromo-4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using various methods. Another advantage is that it exhibits potent anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments. Another limitation is that it may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(2-bromo-4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective drugs. Another direction is to study its potential use as a herbicide in agriculture, which may lead to the development of more sustainable farming practices. A third direction is to study its potential use as a pollutant remediation agent in environmental science, which may lead to the development of more effective methods for cleaning up contaminated sites.
Aplicaciones Científicas De Investigación
2-(2-bromo-4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In agriculture, this compound has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of certain weeds. In environmental science, this compound has been studied for its potential use as a pollutant remediation agent, as it has been shown to degrade certain pollutants.
Propiedades
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2F3NO2/c16-10-6-9(17)2-4-13(10)24-7-14(23)22-12-5-8(15(19,20)21)1-3-11(12)18/h1-6H,7H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWMKQSDEQZAFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)COC2=C(C=C(C=C2)Cl)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3617326.png)

![2-{4-chloro-2-methyl-5-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenoxy}acetamide](/img/structure/B3617338.png)
![3-amino-4-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3617344.png)

![N-(2-Fluoro-phenyl)-N-[2-oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-methanesulfonamide](/img/structure/B3617381.png)

![2-(5-{[(3-bromophenyl)amino]sulfonyl}-4-chloro-2-methylphenoxy)acetamide](/img/structure/B3617414.png)
![2-{4-[(benzylamino)sulfonyl]phenoxy}-N-(4-iodophenyl)acetamide](/img/structure/B3617422.png)
![N-(3-bromophenyl)-3-{4-[(isopropylamino)sulfonyl]phenyl}propanamide](/img/structure/B3617425.png)
![4-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}morpholine](/img/structure/B3617432.png)
![N,N'-1,2-phenylenebis[2-(4-chloro-3-methylphenoxy)acetamide]](/img/structure/B3617439.png)
![3-{[(3-ethylphenoxy)acetyl]amino}-N-isobutylbenzamide](/img/structure/B3617442.png)
